2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate
CAS No.:
Cat. No.: VC17903488
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O3S |
|---|---|
| Molecular Weight | 280.34 g/mol |
| IUPAC Name | (2-oxo-2-pyrrolidin-1-ylethyl) 2-methylsulfanylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H16N2O3S/c1-19-12-10(5-4-6-14-12)13(17)18-9-11(16)15-7-2-3-8-15/h4-6H,2-3,7-9H2,1H3 |
| Standard InChI Key | IGTYDLLNRMDOGY-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCCC2 |
Introduction
Chemical Identity and Structural Characterization
2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate is a synthetic organic compound belonging to the class of nicotinic acid derivatives. Its molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.37 g/mol. The structure comprises a nicotinic acid core esterified with a 2-oxo-2-(pyrrolidin-1-yl)ethanol moiety. Key features include:
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A pyridine ring substituted with a methylthio (-SMe) group at the 2-position .
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An ester linkage connecting the nicotinic acid to a secondary alcohol, which is further functionalized with a pyrrolidine ring via a ketone group .
The compound’s IUPAC name derives from its two primary components:
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2-(Methylthio)nicotinic acid: A heterocyclic carboxylic acid with a sulfur-containing substituent .
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2-Oxo-2-(pyrrolidin-1-yl)ethanol: A di-substituted ethanol derivative featuring a pyrrolidine ring and a ketone .
Synthesis and Reaction Pathways
The synthesis of 2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate involves multi-step reactions, often leveraging established methodologies for esterification and heterocyclic chemistry.
Key Synthetic Steps
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Preparation of 2-(Methylthio)nicotinic Acid:
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Synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethanol:
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Esterification:
Physicochemical Properties
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine or methylthio groups to optimize bioavailability .
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral variants .
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Biological Screening: Evaluating anticancer and anti-inflammatory properties .
This compound exemplifies the intersection of heterocyclic and ester chemistry, offering a versatile scaffold for drug discovery and material science applications. Further research is warranted to unlock its full potential.
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